molecular formula C18H14ClN3S B11446689 N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446689
M. Wt: 339.8 g/mol
InChI Key: OFVSJBUKVZZBCL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an α-bromoketone derivative, followed by cyclization and functionalization steps . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium persulfate (K₂S₂O₈) and iodine (I₂) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase (CDK) inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the 4-chlorophenyl and thiophen-3-yl groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C18H14ClN3S

Molecular Weight

339.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14ClN3S/c1-12-2-7-16-21-17(13-8-9-23-11-13)18(22(16)10-12)20-15-5-3-14(19)4-6-15/h2-11,20H,1H3

InChI Key

OFVSJBUKVZZBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CSC=C4)C=C1

Origin of Product

United States

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